4-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

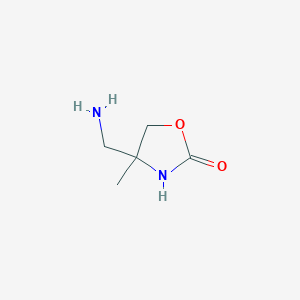

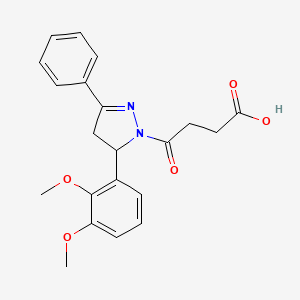

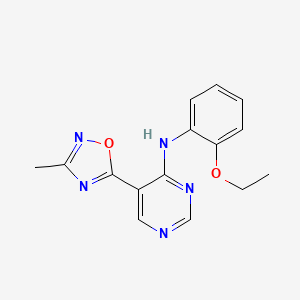

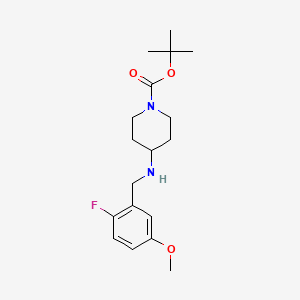

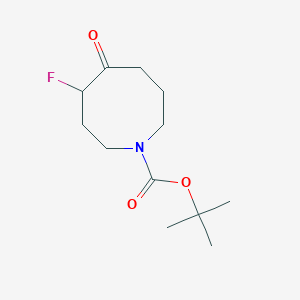

The compound is an organic compound containing functional groups such as a pyrazole ring, a phenyl ring, and a carboxylic acid group . The presence of the dimethoxyphenyl group suggests that it might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazole ring, phenyl ring, and carboxylic acid group would all contribute to the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds with a dimethoxyphenyl group are often solids at room temperature .Scientific Research Applications

Pharmaceutical Chemistry: Imine-Chalcone Derivatives

Summary of Application

Imine-chalcone derivatives, which share some structural similarities with your compound, are widely used in the pharmaceutical-chemical industry due to their non-toxic qualities and biodegradability . They have been studied for their cytotoxic activities and inhibitory effects on tyrosinase .

Methods of Application

The cytotoxic effects of these compounds were investigated using the MTT cell viability assay on the lung carcinoma (A549) cell line . Molecular docking studies were also performed to provide insights into their tyrosinase inhibiting mechanisms .

Results or Outcomes

The results showed that almost all of the new compounds exhibited weak growth inhibition at tested concentrations (0.125 – 250 μM). Compounds 13, 16, and 17 exhibited significant tyrosinase inhibition effects with the IC 50 values of 6.14 ± 0.50, 46.39 ± 1.32, and 61.58 ± 0.88 μM when compared to standard kojic acid (52.36 ± 1.05) .

Antibacterial Research: 2,4-Diaminopyrimidine-Based Antifolate Drugs

Summary of Application

2,4-Diaminopyrimidine-based antifolate drugs, which are structurally different from your compound but still relevant in the context of chemical research, have been evaluated against Bacillus anthracis .

Methods of Application

The structures of these drugs are comprised of a 2,4-diaminopyrimidine ring, a 3,4-dimethoxybenzyl ring, and an N-acryloyl-substituted 1,2-dihydrophthalazine ring . Various changes were made at the C1 stereocenter of the dihydrophthalazine moiety in the structure .

Results or Outcomes

The biological activity was assessed by measurement of the MIC and K values to identify the most potent drug candidate .

Antioxidant and Antibacterial Activities: Novel Amides

Summary of Application

A series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds have been studied for their antioxidant and antibacterial activities .

Methods of Application

The synthesis of these amides involved using TEA as base and THF as solvent .

Results or Outcomes

2,3-Dimethoxybenzamides were obtained in yields 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields 40–72% .

Organic Chemistry: (2,3-Dimethoxyphenyl)acetic acid

Summary of Application

(2,3-Dimethoxyphenyl)acetic acid is a compound used in organic chemistry . It shares some structural similarities with your compound, particularly the 2,3-dimethoxyphenyl group .

Methods of Application

This compound is used as a building block in organic synthesis . It can be used to synthesize a variety of other compounds, including amides, esters, and other carboxylic acid derivatives .

Results or Outcomes

The specific outcomes depend on the reaction conditions and the other reactants used . However, this compound is a versatile building block that can be used to synthesize a wide range of organic compounds .

Antioxidant and Antibacterial Activities: Novel Benzamides

Summary of Application

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds have been studied for their antioxidant and antibacterial activities .

Methods of Application

The synthesis of these benzamides involved using TEA as base and THF as solvent . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . All the compounds were tested for their in vitro growth inhibitory activity against different bacteria .

Results or Outcomes

Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Future Directions

properties

IUPAC Name |

4-[3-(2,3-dimethoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-27-18-10-6-9-15(21(18)28-2)17-13-16(14-7-4-3-5-8-14)22-23(17)19(24)11-12-20(25)26/h3-10,17H,11-13H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJNZYIMVNTDHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2652794.png)

![3-chloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2652795.png)

![3-[(3,4-dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol, Mixture of diastereomers](/img/structure/B2652796.png)

![(E)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2652798.png)

![{3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol](/img/structure/B2652806.png)

![4-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2652808.png)

![2-[2-(Phenylmethoxycarbonylamino)ethyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B2652816.png)